AT-001, also known as Caficrestat, is an investigational compound primarily being studied for its role as an aldose reductase inhibitor. It is under investigation for the treatment of conditions such as diabetic cardiomyopathy and complications arising from diabetes, including its potential application in patients with COVID-19. The compound is classified as a small molecule and is currently in various stages of clinical trials, particularly focused on its effects on cardiac function and metabolic health in diabetic patients.
AT-001 was developed by Applied Therapeutics and is classified as an investigational drug. Its primary mechanism involves inhibiting the enzyme aldose reductase, which plays a significant role in glucose metabolism and is implicated in various diabetic complications. The compound has been assigned the DrugBank Accession Number DB15121 and has a CAS number of 1355612-71-3.
The synthesis of AT-001 involves several organic chemistry techniques, including multi-step reactions that incorporate various functional groups to achieve the desired molecular structure. The synthesis pathway typically requires:
The molecular formula for AT-001 is , with a molecular weight of approximately 421.35 g/mol. Its IUPAC name is 2-(8-oxo-7-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl}-7H,8H-pyrazino[2,3-d]pyridazin-5-yl)acetic acid.
The structural representation can be described as follows:
AT-001 primarily functions through its interaction with aldose reductase, inhibiting its activity, which leads to decreased conversion of glucose to sorbitol. This reaction is significant in diabetic conditions where excess sorbitol can lead to cellular damage.
Key reactions include:
The mechanism by which AT-001 exerts its effects involves:
Clinical trials have indicated that patients receiving AT-001 experienced a reduced length of hospital stay and lower mortality rates when compared to matched control groups .
AT-001 is characterized by:
Relevant chemical properties include:
These properties are essential for determining the bioavailability and pharmacokinetics of AT-001.
AT-001 is primarily being explored for:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4